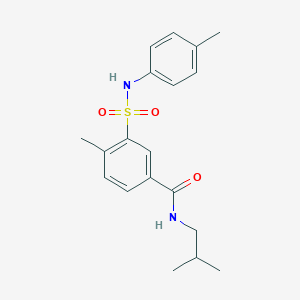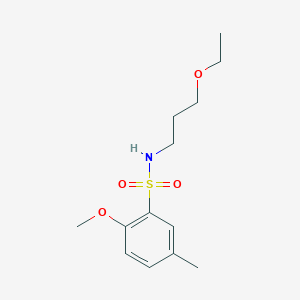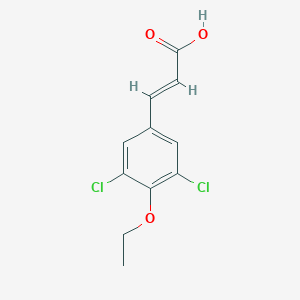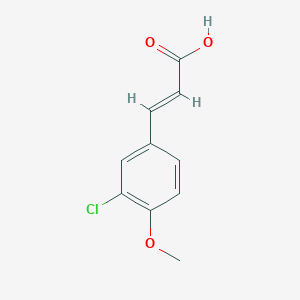
Phenyl 2-phenoxyacetate
Descripción general
Descripción
Phenyl 2-phenoxyacetate is a chemical compound that is part of many phenoxy herbicide derivatives . It is also known as 2-OXO-2-PHENYLETHYL ACETATE .
Synthesis Analysis
Phenyl 2-phenoxyacetate can be synthesized from phenols and phenoxyacetic acid using compounds with known phytotoxic potential as starting materials . The synthesis involves the Steglich esterification process, employing DCC (N, N’-dicyclohexylcarbodiimide) and DMAP (N, N-dimethylpyridin-4-amine) in the presence of phenols .Molecular Structure Analysis
Phenoxyacetic acid, a key component of Phenyl 2-phenoxyacetate, is an O-phenyl derivative of glycolic acid .Chemical Reactions Analysis
Phenoxyacetic acid, a precursor to Phenyl 2-phenoxyacetate, is first synthesized and then used in the synthesis of seven esters through Steglich esterification . This process involves the use of DCC and DMAP in the presence of phenols .Physical And Chemical Properties Analysis
Phenoxyacetic acid, a related compound, is a white or clear crystalline compound at room temperature . It has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .Aplicaciones Científicas De Investigación
Pharmacological Applications :
- Synthesis and anticonvulsant activity: Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid showed potent in vivo anticonvulsant effects in both MES and scPTZ screens, suggesting potential for epilepsy treatment (Shaharyar et al., 2016).
- Hypolipidemic and antiplatelet activity: Phenoxyacetic acid derivatives, related to α-asarone, exhibited significant hypolipidemic and antiplatelet activities in different animal models, making them promising candidates for treating hyperlipidemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
- Impact on hemoglobin oxygen affinity: A series of substituted phenoxyacetic acids were studied for their ability to reduce hemoglobin's affinity for oxygen, providing insights into potential treatments for conditions like sickle cell anemia (Lalezari & Lalezari, 1989).
Environmental and Ecotoxicity Studies :
- Ecotoxicity of derivatives: Research on ammonium chlorophenoxyacetate derivatives, related to phenoxyacetate herbicides, showed an unexpected increase in ecotoxicity upon oxygen by sulfur replacement, impacting the environmental safety of these compounds (Turek et al., 2020).
- Degradation and kinetics in aqueous solutions: The ozonation process for degrading phenoxyacetic acid in water was studied, revealing various intermediates and proposing a degradation pathway. This is crucial for wastewater treatment and reducing environmental pollution (Dai et al., 2015).
Chemical and Material Science Applications :
- Liquid crystalline polyacetylenes: The study of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails highlighted the synthesis and mesomorphic properties of these materials, which are important in the field of advanced materials (Kong & Tang, 1998).
- Crystal structures of lanthanide complexes: The synthesis and characterization of lanthanide phenoxyacetate complexes with 1,10-phenanthroline were explored, contributing to the understanding of the structural and luminescence properties of these complexes (Hong et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is a growing demand for herbicides that are more effective than conventional ones yet less harmful to ecosystems . The synthesis of Phenyl 2-phenoxyacetate and its derivatives could serve as inspiration for the synthesis of new semi-synthetic herbicides . Additionally, the structural modification of the basic molecules enables enhancing the pharmacological activities of these compounds .
Propiedades
IUPAC Name |
phenyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUNZPZUHMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357987 | |
| Record name | AI-020/12772001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-phenoxyacetate | |
CAS RN |
25774-60-1 | |
| Record name | AI-020/12772001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B427272.png)
![3-{5-Bromo-2-[(2-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427273.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427274.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B427276.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B427280.png)
![Methyl 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoate](/img/structure/B427281.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B427282.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B427283.png)


![N-(4-chlorobenzyl)-2-{4-[(4-methoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B427286.png)
